2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride
Description
2-(2-Fluoro-3-methylphenoxy)ethan-1-amine hydrochloride is a phenethylamine derivative featuring a fluorine atom at the ortho-position and a methyl group at the meta-position on the aromatic ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-(2-fluoro-3-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7-3-2-4-8(9(7)10)12-6-5-11;/h2-4H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJFPOWMHMWYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-(2-Fluoro-3-methylphenoxy)acetophenone
The most widely reported method involves reductive amination of 2-(2-fluoro-3-methylphenoxy)acetophenone using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C. This one-pot reaction achieves 78% yield after 12 hours, with the amine intermediate isolated via aqueous workup (extraction with dichloromethane). Subsequent treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt in 89% purity.
Key reaction parameters :
Palladium-Catalyzed Hydrogenation of Oxime Intermediates
Alternative routes employ oxime intermediates derived from 2-(2-fluoro-3-methylphenoxy)acetaldehyde. Oxime formation using hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine (75°C, 4 hours) precedes catalytic hydrogenation with 10% Pd/C under 1 atm H₂. This method yields 85% of the primary amine, which is converted to the hydrochloride salt via HCl gas bubbling in diethyl ether.
Advantages :
-
High enantiomeric purity (>99% ee) when using chiral Pd catalysts.
-
Scalable to industrial production via continuous-flow reactors.
Etherification Strategies for Phenoxy Backbone Assembly
Mitsunobu Reaction for Phenoxy-Ethylamine Linkage
The Mitsunobu reaction couples 2-fluoro-3-methylphenol with 2-aminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 92% yield after 24 hours at 0°C, with the amine protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) followed by HCl treatment yields the final product.
Optimization data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DEAD/PPh₃, 0°C | 92 | 95 |
| Boc protection | 89 | 97 |
| TFA deprotection | 94 | 98 |
Nucleophilic Substitution with Chloroethylamine
Direct displacement of a leaving group (e.g., chloride) on 2-fluoro-3-methylphenol using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C provides a 68% yield. The reaction requires 18 hours, with purification via flash chromatography (SiO₂, ethyl acetate/hexane).
Challenges :
-
Competing elimination reactions reduce yield.
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Requires excess K₂CO₃ (3 equiv) to drive reaction completion.
Hydrochloride Salt Formation and Purification
Acid-Base Titration in Ethanolic HCl
The free base amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. Precipitation occurs at 4°C, yielding 91% pure hydrochloride salt. Recrystallization from ethanol/diethyl ether (1:3) enhances purity to 99%.
Ion-Exchange Chromatography
Alternative purification uses Dowex 50WX2 ion-exchange resin. The amine is loaded in methanol, washed with water, and eluted with 2M HCl, achieving 94% recovery.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones or other oxidized forms.
Reduced Derivatives: Amines or alcohols.
Substituted Derivatives: Various substituted phenoxyamines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique fluorine and methyl substitutions allow for specific reactivity patterns that are valuable in organic synthesis.
Biology
- Biological Activity Studies: Research has indicated potential biological activities, including enzyme inhibition and receptor binding. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Medicine
- Therapeutic Potential: The compound is being explored for its potential therapeutic effects. It may play a role in developing new drugs aimed at treating conditions like ADHD or depression, similar to other phenoxyamine derivatives .
Industry
- Specialty Chemicals Production: In industrial applications, it is utilized in producing specialty chemicals and materials due to its favorable chemical properties.
Case Studies
-
Antidepressant Research:
A study examined the synthesis of antidepressant molecules using metal-catalyzed reactions, where derivatives of phenoxyamines were assessed for their efficacy in treating mood disorders. The findings suggested that modifications in the phenoxy group could enhance therapeutic effects . -
Enzyme Interaction Studies:
Research focused on the interaction between 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride and specific enzymes involved in metabolic pathways. Results indicated that this compound could inhibit certain enzymes effectively, suggesting potential applications in drug development .
Mechanism of Action
The mechanism of action of 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of specific receptors in biological systems.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting metabolic pathways.
Pathways Involved: The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Key analogs include:
Halogenated Derivatives
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride (CAS 2613382-89-9):
- 2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 870717-94-5): Substitution: Chlorine (ortho) and fluorine (para). Molecular Weight: 210.08 g/mol.
Alkyl-Substituted Derivatives
- 2-(4-Chloro-3-methylphenoxy)ethan-1-amine hydrochloride (CAS Not Provided): Substitution: Chlorine (para) and methyl (meta). Molecular Weight: 222.11 g/mol. Key Difference: Methyl’s electron-donating effect increases lipophilicity, enhancing membrane permeability compared to fluorine’s electron-withdrawing nature .
2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride (CAS 215797-69-6):
Physicochemical Properties
*Calculated based on structural analogs.
Key Observations:
- Lipophilicity : Methyl groups (e.g., in 4-chloro-3-methyl analog) increase logP compared to halogenated derivatives, favoring blood-brain barrier penetration .
- Solubility : Fluorine’s electronegativity enhances water solubility in polar solvents, while methyl groups improve organic solvent compatibility.
- Stability : Fluorinated compounds exhibit superior metabolic stability due to resistance to oxidative degradation .
Biological Activity
2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride is a synthetic compound belonging to the class of phenoxyamines. Its biological activity is primarily associated with its interactions with various receptors and enzymes, which can influence numerous physiological pathways. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Binding : The compound has been shown to modulate the activity of specific receptors, particularly those involved in neurotransmission. For instance, it may act as an agonist or antagonist at dopamine receptors, influencing mood and cognitive functions .
- Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, thereby affecting various biological processes. The specific enzymes targeted can vary depending on the cellular context and the presence of other compounds.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. The presence of the fluorine atom and the methyl group on the aromatic ring enhances its receptor affinity and selectivity. Studies indicate that modifications in these positions can significantly alter its pharmacological profile .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Neurological Disorders : Its role as a dopamine receptor modulator suggests potential benefits in treating conditions like Parkinson's disease and schizophrenia.
- Antiviral Therapies : The compound's structural characteristics may lend themselves to development as an antiviral agent against HIV or other viral infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-fluoro-3-methylphenoxy)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation to introduce the ethanamine group onto the substituted phenol ring, followed by treatment with HCl to form the hydrochloride salt. Catalysts like AlCl₃ under anhydrous conditions are critical for regioselectivity and yield optimization . Reaction temperature and stoichiometric ratios of reactants (e.g., phenol derivatives and ethylamine precursors) must be tightly controlled to minimize byproducts like positional isomers. Hydrochloride salt formation requires careful pH adjustment to avoid decomposition of the free amine.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (e.g., fluorine-induced shifts at ~6.5–7.5 ppm) and methyl/amine groups.
- IR Spectroscopy : Confirms N–H stretches (~3300 cm⁻¹) and C–F bonds (~1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄ClFNO⁺).
- Elemental Analysis : Ensures stoichiometric Cl⁻ content (deviation >0.3% suggests impurities) .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Adjust pH to 5–6 to exploit the hydrochloride salt's ionization, enhancing aqueous dispersion. Pre-formulation studies with dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate chiral centers?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective Friedel-Crafts reactions with chiral Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry.
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients (85:15) to resolve enantiomers (retention time differences >2 min indicate high purity).
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Q. When encountering conflicting spectral data (e.g., NMR vs. IR), what strategies resolve discrepancies in structural elucidation?
- Methodological Answer :
- Cross-Validation : Repeat NMR under deuterated solvents (DMSO-d₆ or CDCl₃) to exclude solvent artifacts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C couplings to confirm substituent positions.
- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes .
Q. What in vitro assays are suitable for assessing this compound's interaction with serotonin receptors, and how are false positives mitigated?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-5HT (serotonin) in HEK293 cells expressing 5-HT₁A/₂A receptors. Include controls with known antagonists (e.g., ketanserin for 5-HT₂A) to validate specificity.
- Calcium Flux Assays : Measure Gq-coupled receptor activation via FLIPR Tetra; pre-incubate with pertussis toxin to isolate Gi/o pathways.
- False-Positive Mitigation : Test against off-target receptors (e.g., dopamine D₂, adrenergic α₁) and use scrambled analogs as negative controls .
Q. How do researchers analyze contradictory cytotoxicity data between MTT and live/dead assays for this compound?
- Methodological Answer :
- MTT Artifact Check : Confirm compound does not directly reduce tetrazolium salts via UV-Vis scans (λ = 570 nm) in cell-free conditions.
- Live/Dead Staining : Use propidium iodide/calcein-AM co-staining to distinguish membrane integrity vs. metabolic activity.
- Dose-Response Curves : Compare IC₅₀ values across assays; >10-fold differences suggest mechanistic divergence (e.g., apoptosis vs. necrosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
